![molecular formula C10H17ClF3N B2852455 2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride CAS No. 2445792-54-9](/img/structure/B2852455.png)
2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2567504-11-2 . It has a molecular weight of 229.67 . The IUPAC name for this compound is 2-(1-(trifluoromethyl)cyclopropyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 233-234 degrees Celsius .Aplicaciones Científicas De Investigación
Hepatotoxicity of Hydrochlorofluorocarbons
Research on hydrochlorofluorocarbons (HCFCs), which share a chemical affinity with fluorochemicals through the presence of trifluoromethyl groups, has identified potential hepatotoxic effects. A study investigated an outbreak of liver disease among workers exposed to HCFCs, indicating that these compounds, like 2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride, could be hepatotoxic due to the formation of reactive trifluoroacetyl halide intermediates. This highlights the importance of understanding the metabolic and toxicological profiles of fluorochemicals in occupational health research (Hoet et al., 1997).
Drug Metabolism and Pharmacokinetics
The pharmacokinetic profile of drugs, including those containing piperidine structures, is crucial in drug development. A study on phencyclidine, a compound containing a piperidine ring, discussed its disposition after oral and intravenous administration, underscoring the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics in drug research (Cook et al., 1982).
Environmental and Toxicological Concerns
Investigations into the environmental exposure and potential toxicological effects of industrial chemicals, like the study on 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), offer insights into the broader implications of chemical exposure. These studies highlight the need for comprehensive toxicological evaluations to ensure public safety and environmental protection (Silva et al., 2013).
Metabolic Fate of Novel Compounds
Understanding the metabolic fate of novel compounds, including those used in HIV treatment or as cannabinoid receptor antagonists, is essential in drug development. For instance, studies on L-735,524, a potent HIV-1 protease inhibitor, and CP-945,598, a cannabinoid receptor antagonist, provide valuable information on their metabolic pathways, highlighting the role of cytochrome P450 enzymes in drug metabolism (Balani et al., 1995), (Miao et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(5-3-6-9)8-4-1-2-7-14-8;/h8,14H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCVRNJSMAQVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CCC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

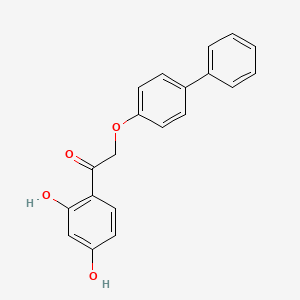
![(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2852375.png)
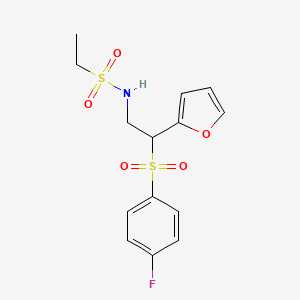
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2852378.png)
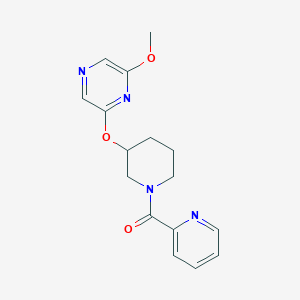
![N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852381.png)
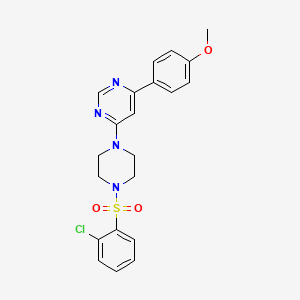
![N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852385.png)
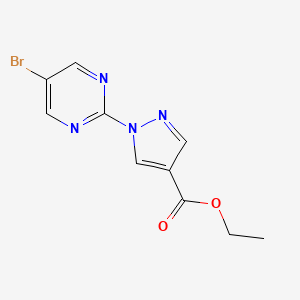
![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2852388.png)
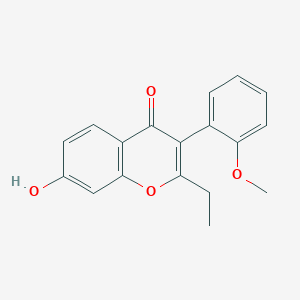
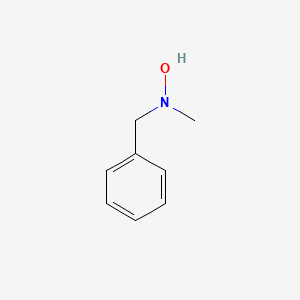
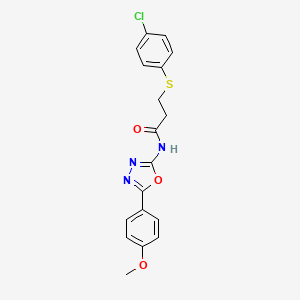
![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)